2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, also known as PF-06463922, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. In
Applications De Recherche Scientifique
Metabolic Studies and Toxicological Screenings
- In Vitro Metabolic Fate in Synthetic Cannabinoid Receptor Agonists: Research by Richter et al. (2022) explored the metabolic fate of synthetic cannabinoid receptor agonists, including compounds with a structure similar to 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide. The study focused on identifying phase I and II metabolites of these compounds for toxicological screenings, highlighting the involvement of human carboxylesterases and various CYP isoforms in their metabolism. This research aids in understanding the biotransformation and potential toxicological impacts of such compounds (Richter et al., 2022).
Cardiac Electrophysiological Activity
- Synthesis and Cardiac Electrophysiological Activity of N-substituted Benzamides: A study by Morgan et al. (1990) investigated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides. Though not directly on 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, this research explores compounds with similar functional groups, providing insights into their potential as class III electrophysiological agents (Morgan et al., 1990).
Inhibition of Carbonic Anhydrase Isoforms
- Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Compounds: Research by Ulus et al. (2013) focused on the synthesis of novel acridine sulfonamide compounds, examining their inhibitory activity against various carbonic anhydrase isoforms. This study provides a perspective on how sulfonamide compounds, such as 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, could potentially interact with human enzymes, offering valuable insights for medical and biochemical applications (Ulus et al., 2013).
Antiproliferative Effects in Cancer Cells
- Antiproliferative Effects in Cancer Cells Including Cancer Stem Cells: The study by Rotili et al. (2012) investigated the chemical modifications of benzamide derivatives, including sulfonamide analogs, to develop SIRT1/2 inhibitors. These compounds, including those structurally related to 2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, showed significant antiproliferative effects in various cancer cell lines and stem cells. This research highlights the potential use of similar compounds in cancer treatment (Rotili et al., 2012).
Propriétés
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O4S/c21-20(22)30(28,29)17-6-2-1-5-16(17)18(26)24-12-14-7-10-25(11-8-14)19(27)15-4-3-9-23-13-15/h1-6,9,13-14,20H,7-8,10-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRKLFDVWRTVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.